Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
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Description
The compound "Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate" is a complex organic molecule with a long chain of ether units and a terminal sulfanyl group. This structure suggests potential applications in fields such as polymer science or drug delivery due to its potential for solubility and functionalization.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved through an intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . Similarly, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate involved a palladium-catalyzed Suzuki reaction . These examples demonstrate the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the molecular and crystal structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and properties.
Chemical Reactions Analysis
The reactivity of tert-butyl compounds can be influenced by the presence of functional groups. For example, the dehydration of 2-tert-butyl-4-methoxy-phenol leads to the formation of a deep-blue solution, indicating the formation of a complex product through oxidative processes . The study of such reactions is essential for predicting the behavior of similar tert-butyl compounds under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the sensitivity of the method for determining 3-tert-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry indicates the compound's stability and reactivity . The solubility, melting point, and boiling point are also critical properties that can be inferred from the molecular structure and are essential for practical applications.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a versatile intermediate in chemical synthesis. For instance, it has been used in the regioselective preparation of 2-chloro-4-ethoxy-quinoline, serving as an intermediate for the synthesis of other complex chemical structures. This demonstrates the compound's utility in facilitating precise chemical transformations (Vasconcelos Vontobel et al., 2020).
Applications in Polymerization
- The compound has been employed in the synthesis of water-soluble polymethacrylates through living anionic polymerization. This process highlights its role in producing polymers with predictable molecular weights and narrow molecular weight distributions, essential for creating polymers with specific properties (Ishizone et al., 2003).
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O12S/c1-27(2,3)39-26(28)4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-40/h40H,4-25H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWMRSWOXSDWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131127 |
Source
|
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HS-PEG10-CH2CH2COOtBu | |
CAS RN |
778596-28-4 |
Source
|
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778596-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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